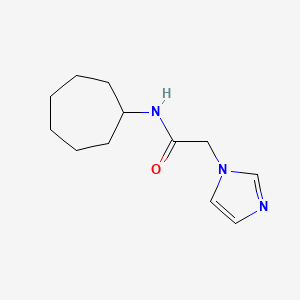
N-cycloheptyl-2-imidazol-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-imidazol-1-ylacetamide, also known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which are proteins that package DNA in the nucleus of cells. By inhibiting HDACs, CI-994 can alter gene expression patterns and potentially treat various diseases.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-2-imidazol-1-ylacetamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and altered gene expression patterns. This can result in the activation of tumor suppressor genes, the inhibition of oncogenes, and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-cycloheptyl-2-imidazol-1-ylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-cycloheptyl-2-imidazol-1-ylacetamide can induce cell cycle arrest and apoptosis, as well as sensitize cells to chemotherapy and radiation therapy. In normal cells, N-cycloheptyl-2-imidazol-1-ylacetamide can enhance memory and cognition, as well as promote neuronal survival. In viral infections, N-cycloheptyl-2-imidazol-1-ylacetamide can inhibit viral replication and enhance the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cycloheptyl-2-imidazol-1-ylacetamide in lab experiments is its ability to selectively target HDACs, which can alter gene expression patterns and potentially treat various diseases. However, one limitation is its potential toxicity, as HDAC inhibitors can affect both cancer and normal cells. Additionally, the optimal dosage and treatment duration of N-cycloheptyl-2-imidazol-1-ylacetamide may vary depending on the disease being studied.
Direcciones Futuras
There are several potential future directions for the study of N-cycloheptyl-2-imidazol-1-ylacetamide. One direction is the development of more selective HDAC inhibitors that can target specific HDAC isoforms and minimize toxicity. Another direction is the combination of HDAC inhibitors with other therapies, such as immunotherapy or targeted therapy, to enhance their efficacy. Additionally, the use of HDAC inhibitors in combination with biomarker analysis may help identify patients who are most likely to benefit from treatment.
Métodos De Síntesis
The synthesis of N-cycloheptyl-2-imidazol-1-ylacetamide involves the reaction of cycloheptylamine with 2-chloroacetyl chloride, followed by the addition of imidazole. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-imidazol-1-ylacetamide has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. In cancer, HDAC inhibitors like N-cycloheptyl-2-imidazol-1-ylacetamide have shown promise in inducing cell cycle arrest and apoptosis in cancer cells, as well as sensitizing them to chemotherapy and radiation therapy. In neurodegenerative diseases, HDAC inhibitors have been shown to enhance memory and cognition, as well as promote neuronal survival. In viral infections, HDAC inhibitors have been shown to inhibit viral replication and enhance the immune response.
Propiedades
IUPAC Name |
N-cycloheptyl-2-imidazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c16-12(9-15-8-7-13-10-15)14-11-5-3-1-2-4-6-11/h7-8,10-11H,1-6,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQOMBXNKVVWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)ethyl]-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7496497.png)
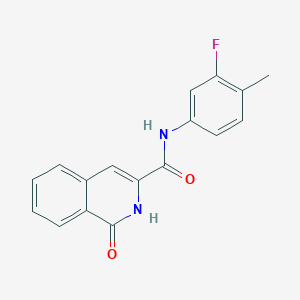
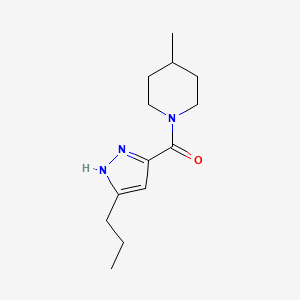
![2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496516.png)
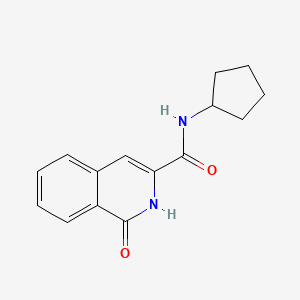
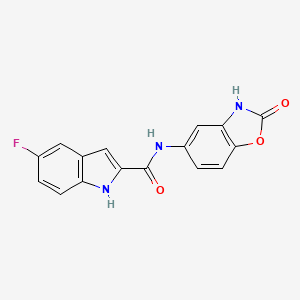
![2-[2-(2-Bromo-4-chlorophenoxy)ethylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496537.png)
![3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496548.png)
![4-ethoxy-N-[2-[(2-imidazol-1-ylpyridin-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7496554.png)
![1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B7496558.png)

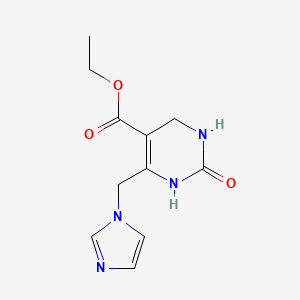
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7496597.png)
![4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine](/img/structure/B7496603.png)